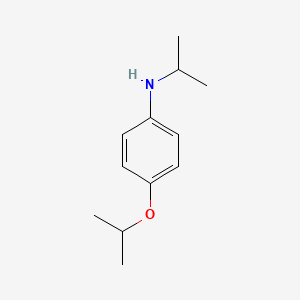
N-(propan-2-yl)-4-(propan-2-yloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(propan-2-yl)-4-(propan-2-yloxy)aniline: is an organic compound that belongs to the class of anilines It is characterized by the presence of a propan-2-yl group attached to the nitrogen atom and a propan-2-yloxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)-4-(propan-2-yloxy)aniline typically involves the reaction of 4-nitrophenol with isopropyl bromide to form 4-(propan-2-yloxy)nitrobenzene. This intermediate is then reduced to 4-(propan-2-yloxy)aniline, which is subsequently reacted with isopropylamine to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure hydrogenation for the reduction step and automated systems for the addition of reagents can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)-4-(propan-2-yloxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the aniline group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced forms of the aniline group.
Substitution: Halogenated and nitrated derivatives of the original compound.
Scientific Research Applications
N-(propan-2-yl)-4-(propan-2-yloxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(propan-2-yl)-4-(propan-2-yloxy)aniline exerts its effects involves its interaction with specific molecular targets. The propan-2-yl and propan-2-yloxy groups can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(propan-2-yl)-4-methoxyaniline
- N-(propan-2-yl)-4-ethoxyaniline
- N-(propan-2-yl)-4-butoxyaniline
Uniqueness
N-(propan-2-yl)-4-(propan-2-yloxy)aniline is unique due to the presence of both propan-2-yl and propan-2-yloxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-propan-2-yl-4-propan-2-yloxyaniline |
InChI |
InChI=1S/C12H19NO/c1-9(2)13-11-5-7-12(8-6-11)14-10(3)4/h5-10,13H,1-4H3 |
InChI Key |
FZQOXPBHZUGJSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino acetate](/img/structure/B13059147.png)
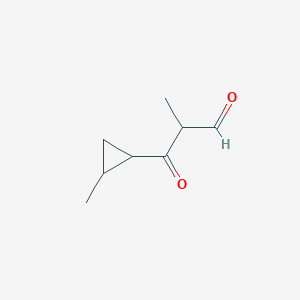
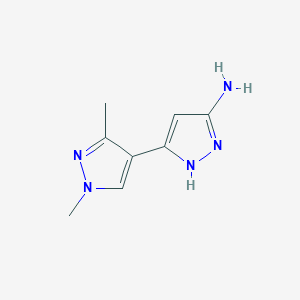

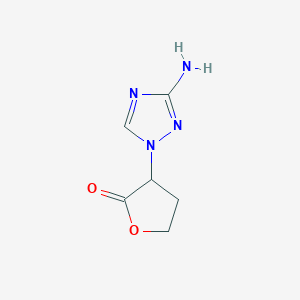
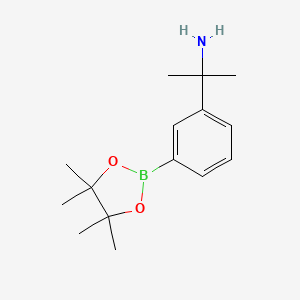
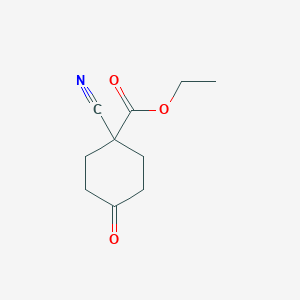

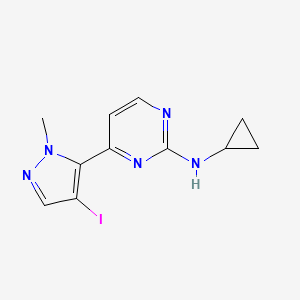
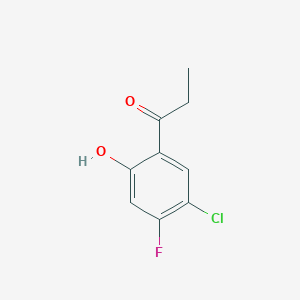
![Rac-2,2,2-trifluoro-N-[(2R,3R)-2-(2-methoxyphenyl)piperidin-3-yl]acetamide](/img/structure/B13059197.png)
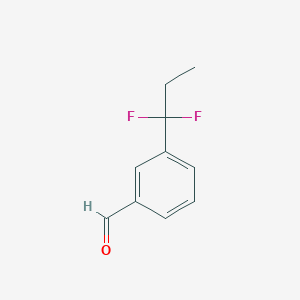
![Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-CarboxylicAcidTert-ButylEster](/img/structure/B13059213.png)

